Sodium tetra(p-tolyl)borate

Overview

Description

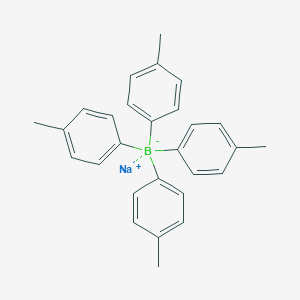

Sodium tetra(p-tolyl)borate, also known as sodium tetrakis(4-methylphenyl)borate, is a chemical compound with the molecular formula C28H28BNa and a molecular weight of 398.32 g/mol . It is commonly used as an analytical and chromatography reagent, as well as an ion sensor compound and an additive for ion-selective electrodes .

Mechanism of Action

Target of Action

Sodium tetra(p-tolyl)borate is primarily used as an analytical and chromatography reagent , as well as an ion sensor compound . Its primary targets are therefore the ions that it is designed to detect and interact with in these applications.

Mode of Action

This allows it to be used in ion-selective electrodes (ISE) and other analytical applications .

Biochemical Pathways

Its main function is to interact with specific ions in a sample, allowing their concentration to be determined .

Pharmacokinetics

It is known to be a solid at room temperature and is typically stored under desiccating conditions .

Result of Action

The result of this compound’s action is the detection and measurement of specific ions in a sample. This is achieved through its interaction with these ions, which causes a measurable change in its properties .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors. It is recommended to be stored at room temperature and under desiccating conditions . It is also advised to prepare and use solutions on the same day, and if necessary, store them as aliquots in tightly sealed vials at -20°C .

Preparation Methods

Sodium tetra(p-tolyl)borate can be synthesized through various methods. One common synthetic route involves the reaction of sodium tetrafluoroborate with 4-bromotoluene in the presence of magnesium turnings and tetrahydrofuran (THF) under an inert atmosphere . The reaction is highly exothermic and requires careful control of temperature and reaction conditions. The resulting product is purified by precipitation using a mixture of diethyl ether and hexane .

Chemical Reactions Analysis

Sodium tetra(p-tolyl)borate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in substitution reactions with different electrophiles, leading to the formation of various substituted borates.

Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions, forming different oxidation states of boron.

Coupling Reactions: It is commonly used in Suzuki–Miyaura coupling reactions, where it acts as a boron reagent to form carbon-carbon bonds.

Scientific Research Applications

Sodium tetra(p-tolyl)borate has a wide range of applications in scientific research, including:

Analytical Chemistry: It is used as an analytical reagent for chromatography and ion-selective electrodes.

Biological Research: It is used in various biological assays and experiments due to its ability to form stable complexes with different biomolecules.

Industrial Applications: It is used as an additive in various industrial processes, including the production of polymers and other materials.

Comparison with Similar Compounds

Sodium tetra(p-tolyl)borate is similar to other tetraarylborates, such as sodium tetraphenylborate and potassium tetrakis(4-chlorophenyl)borate . it is unique in its ability to form stable complexes with specific ions and molecules, making it particularly useful in analytical and industrial applications .

Biological Activity

Sodium tetra(p-tolyl)borate (NaB(p-tolyl)₄) is an organoboron compound characterized by a sodium cation and a tetrahedral borate anion, where four p-tolyl (4-methylphenyl) groups are bonded to the boron atom. With a molecular formula of C₂₈H₂₈BNa and a molecular weight of 398.32 g/mol, this compound has garnered attention for its unique properties and potential applications in various fields, including analytical chemistry and biological research.

This compound primarily functions as a reagent rather than exhibiting a well-defined mechanism of action typical of pharmaceuticals. Its biological activity is largely attributed to its ability to form stable complexes with various ions and molecules, which can influence biochemical pathways.

Applications in Biological Research

Case Studies

- Cytotoxicity Assays : In vitro assays assessing the cytotoxic effects of this compound on different cell lines could provide insights into its safety profile and potential therapeutic applications. For instance, studies utilizing the MTT assay could measure cell viability post-treatment with varying concentrations of the compound.

- Radical Chemistry : Research demonstrating the generation of aryl radicals from this compound has implications for drug development. The ability to synthesize complex molecules through these radicals can lead to new pharmaceuticals with enhanced biological activity .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Sodium tetramethoxyborate | CHBNaO | Used in Suzuki coupling reactions |

| Sodium tetrapropylborate | CHBNa | Commonly used for environmental analysis |

| Sodium tetrabutylborate | CHBNa | Known for its application in organic synthesis |

| This compound | C₂₈H₂₈BNa | Unique p-tolyl substituents enhance reactivity |

This compound stands out among similar compounds due to its specific reactivity patterns attributed to the p-tolyl groups, making it particularly useful for applications involving aromatic compounds.

Properties

IUPAC Name |

sodium;tetrakis(4-methylphenyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28B.Na/c1-21-5-13-25(14-6-21)29(26-15-7-22(2)8-16-26,27-17-9-23(3)10-18-27)28-19-11-24(4)12-20-28;/h5-20H,1-4H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVPGHQQFKGSIPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)C)(C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28BNa | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635391 | |

| Record name | Sodium tetrakis(4-methylphenyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15738-23-5 | |

| Record name | Sodium tetrakis(4-methylphenyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.